molecular formula C17H10F6O2 B15290080 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione CAS No. 2525-83-9

1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione

Cat. No.: B15290080
CAS No.: 2525-83-9
M. Wt: 360.25 g/mol
InChI Key: CGVZHKUUFCLZHQ-UHFFFAOYSA-N
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Description

1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. This compound features a hexafluorinated pentane backbone with phenyl groups attached at the 1 and 5 positions, making it a highly fluorinated diketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione typically involves the reaction of hexafluoropentane derivatives with phenyl-containing reagents under controlled conditions. One common method includes the reaction of hexafluoroacetylacetone with phenylmagnesium bromide, followed by oxidation to form the desired diketone.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific fluorinated functionalities.

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione involves its interaction with molecular targets through its fluorinated and phenyl groups. These interactions can affect various biochemical pathways and molecular processes, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,5,5,5-Hexafluoroacetylacetone: A related compound with similar fluorinated properties but different structural features.

    2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Another fluorinated compound with a different functional group arrangement.

Uniqueness

1,5-Diphenyl-2,2,3,3,4,4-hexafluoropentane-1,5-dione is unique due to its combination of phenyl and hexafluorinated groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

2525-83-9

Molecular Formula

C17H10F6O2

Molecular Weight

360.25 g/mol

IUPAC Name

2,2,3,3,4,4-hexafluoro-1,5-diphenylpentane-1,5-dione

InChI

InChI=1S/C17H10F6O2/c18-15(19,13(24)11-7-3-1-4-8-11)17(22,23)16(20,21)14(25)12-9-5-2-6-10-12/h1-10H

InChI Key

CGVZHKUUFCLZHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F)(F)F

Origin of Product

United States

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